molecular formula C16H15NaO7 B12428964 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt

1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt

Cat. No.: B12428964
M. Wt: 349.32 g/mol
InChI Key: NYYIXWAJCYTTOL-HSDKOQQFSA-M
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Description

1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt is a deuterium-labeled analog of 1-naphthol glucuronide, a metabolite formed via Phase II glucuronidation. This compound is primarily utilized as an internal standard in mass spectrometry-based assays due to its isotopic purity, which minimizes interference in quantitative analyses of biological samples . The deuterium substitution (D7) occurs at specific positions on the naphthol moiety, enhancing its stability and utility in tracing metabolic pathways. Its sodium salt form improves solubility in aqueous matrices, making it suitable for in vitro and in vivo studies of hepatic and renal clearance mechanisms .

Properties

Molecular Formula

C16H15NaO7

Molecular Weight

349.32 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-6-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1/i1D,2D,3D,4D,5D,6D,7D;

InChI Key

NYYIXWAJCYTTOL-HSDKOQQFSA-M

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H])[2H])[2H])[2H].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

Preparation Methods

Catalytic Deuteration of 1-Naphthol

1-Naphthol undergoes hydrogen-deuterium exchange using deuterium gas (D₂) and a palladium or platinum catalyst under high-temperature conditions (150–200°C). This method achieves ~95% deuterium incorporation at the aromatic ring positions.

Reaction Conditions

Parameter Value
Catalyst Pd/C (10% w/w)
Temperature 180°C
Pressure 50 bar D₂
Duration 24–48 hours
Solvent Deuterated methanol

Direct Synthesis from Deuterated Precursors

Naphthalene-D₈ is sulfonated with deuterated sulfuric acid (D₂SO₄), followed by hydrolysis under alkaline conditions (NaOD/D₂O) to yield 1-naphthol-D7. This method ensures regioselective deuteration but requires stringent anhydrous conditions.

Glucuronidation of 1-Naphthol-D7

Glucuronidation attaches β-D-glucuronic acid to the hydroxyl group of 1-naphthol-D7. Two validated methods are detailed below:

Chemical Glucuronidation (Koenigs-Knorr Reaction)

This classical method uses a protected glucuronyl halide donor:

  • Preparation of Acetobromoglucuronic Acid
    Glucuronic acid is acetylated and brominated to form acetobromoglucuronic acid.

  • Coupling Reaction
    1-Naphthol-D7 reacts with acetobromoglucuronic acid in anhydrous ethanol using silver carbonate (Ag₂CO₃) as a catalyst.

    Reaction Conditions

    Parameter Value
    Molar Ratio 1:1.2 (naphthol:donor)
    Catalyst Ag₂CO₃ (2 eq)
    Temperature 40°C
    Duration 12 hours
    Yield 68–75%
  • Deprotection
    The acetyl groups are removed via hydrolysis with barium hydroxide (Ba(OH)₂), yielding the free glucuronic acid conjugate.

Enzymatic Glucuronidation

Recombinant UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to 1-naphthol-D7.

Protocol

Component Concentration
1-Naphthol-D7 5 mM
UDPGA 10 mM
UGT1A6 Enzyme 0.5 mg/mL
Buffer Tris-HCl (pH 7.4)
Incubation 37°C, 2 hours
Yield 82–88%

Sodium Salt Formation

The glucuronide acid is neutralized with sodium hydroxide (NaOH) to form the sodium salt:

  • The deprotected glucuronide is dissolved in water.
  • NaOH (1 M) is added dropwise to pH 7.0–7.5.
  • The solution is lyophilized to isolate the sodium salt.

Purity Optimization

Purification Method Purity (%)
HPLC (C18 column) >95%
Recrystallization 90–93%

Comparative Analysis of Methods

Parameter Chemical Method Enzymatic Method
Cost Moderate High
Reaction Time 12–24 hours 2–4 hours
Scalability Industrial Laboratory-scale
Byproducts Bromide salts Minimal
Isotopic Integrity Preserved Preserved

Characterization and Validation

  • Mass Spectrometry (MS)

    • Molecular Ion : m/z 349.32 (M-Na⁻).
    • Deuterium incorporation confirmed via isotopic abundance.
  • Nuclear Magnetic Resonance (NMR)

    • ¹H NMR : Absence of aromatic protons (δ 7.2–8.1 ppm).
    • ¹³C NMR : Glucuronic acid carbons at δ 98–178 ppm.

Challenges and Optimization

  • Deuterium Loss : Extended reaction times in acidic/basic conditions may cause deuterium exchange. Stabilizing pH between 6–8 mitigates this.
  • Enzyme Inhibition : High substrate concentrations (>10 mM) inhibit UGTs; stepwise addition improves yields.

Chemical Reactions Analysis

1-Naphthol undergoes various types of chemical reactions :

  • Oxidation:
    • 1-Naphthol can be oxidized to form 1,4-naphthoquinone.
    • This reaction is often catalyzed by oxidizing agents such as potassium permanganate.
  • Reduction:
    • Partial reduction of 1-naphthol yields tetrahydro derivatives, while full hydrogenation is catalyzed by rhodium.
  • Substitution:
    • The 4-position of 1-naphthol is susceptible to electrophilic attack, making it useful in the preparation of diazo dyes.
    • Reduction of diazo derivatives gives 4-amino-1-naphthol.
  • Tautomerism:
    • 1-Naphthol exhibits tautomerism, producing a small amount of the keto tautomer.
    • This tautomerism is exploited in the Bucherer reaction, where 1-naphthol undergoes ammonolysis to give 1-aminonaphthalene.

Scientific Research Applications

1-Naphthol has a wide range of applications in scientific research :

  • Chemistry:
    • Used as a precursor in the manufacturing of various azo dyes.
    • Employed in analytical chemistry as Molisch’s reagent for detecting carbohydrates.
  • Biology:
    • Acts as a biomarker in various biological studies.
    • Plays a role in the Sakaguchi test for detecting arginine in proteins.
  • Medicine:
    • Used in the synthesis of pharmaceuticals such as nadolol, an antihypertensive drug.
    • Involved in the production of the antidepressant sertraline and the anti-protozoan therapeutic atovaquone.
  • Industry:
    • Utilized in the production of insecticides like carbaryl.
    • Serves as a component in multifunctional material systems due to its stability and reactivity.

Mechanism of Action

1-Naphthol functions as a genotoxin and a human xenobiotic metabolite . It plays a crucial role in various metabolic pathways, including the metabolism of xenobiotics by cytochrome P450 enzymes . The hydroxyl group at position 1 allows it to participate in various biochemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Beta-D-Glucuronide Derivatives

Compound Name Aglycone Type Molecular Formula Molecular Weight Key Applications
1-Naphthol-D7 Beta-D-Glucuronide Na Naphthol (deuterated) C₁₆H₇D₇NaO₈ ~393.3* Mass spectrometry internal standard
Naphthol AS-BI Beta-D-Glucuronide Naphthol AS-BI C₂₃H₂₁NO₈ 451.4 β-glucuronidase enzyme assays
17β-Estradiol 3-(Beta-D-Glucuronide) Steroid (estradiol) C₂₄H₃₂O₈ 448.5 Bile acid transport studies
rac Propranolol-d7 Beta-D-Glucuronide Na Propranolol (deuterated) C₂₂D₇H₂₁NNaO₈ 464.5 Pharmacokinetic modeling
4-Methylumbelliferyl Beta-D-Glucuronide Fluorescent probe C₁₆H₁₈O₈ 338.3 High-throughput enzymatic screening
Indoxyl-Beta-D-Glucuronide Sodium Indole derivative C₁₄H₁₃NO₈Na 354.2 Renal toxicity studies

*Estimated based on analogous non-deuterated structures .

Key Observations:

Aglycone Diversity :

  • 1-Naphthol-D7 and Naphthol AS-BI glucuronides share a naphthol backbone but differ in substituents. Naphthol AS-BI is optimized for chromogenic detection in enzyme assays due to its azo coupling reactivity .
  • Steroid glucuronides (e.g., 17β-estradiol, estriol) exhibit higher molecular weights and are substrates for hepatobiliary transporters like OATP1B1 and MRP2, influencing their enterohepatic circulation .

Isotopic Labeling: Deuterated analogs (e.g., 1-Naphthol-D7, Propranolol-d7) are critical for avoiding isotopic interference in LC-MS/MS, unlike non-labeled variants like 4-methylumbelliferyl glucuronide, which is used solely for fluorescence-based assays .

Solubility and Stability :

  • Sodium salts (e.g., 1-Naphthol-D7, Indoxyl glucuronide) enhance aqueous solubility compared to free acids. However, sulfated derivatives (e.g., Daidzein 7-β-D-glucuronide 4’-sulfate) exhibit reduced membrane permeability due to increased polarity .
  • Photostability varies: Sulfamethoxazole glucuronide resists UV degradation, whereas naphthol derivatives may require light-protected storage .

Pharmacokinetic and Metabolic Differences

Table 2: Hepatocyte Uptake Kinetics of Selected Glucuronides

Compound Vmax (nmol/min/mg protein) Km (μM) Sodium Dependency Gender-Specific Uptake*
Estradiol-17β-D-glucuronide 2.32 (♀), 1.62 (♂) 18 (♀), 2 (♂) Partial Higher Vmax in females
Estriol-16α-D-glucuronide 2.32 (♀), 1.89 (♂) 15 (♀), 5 (♂) Partial Higher Vmax in females
Taurocholate (reference) 0.56 (♀), 0.89 (♂) 50 Full No significant difference

*Data from isolated rat hepatocytes .

Key Observations:

Gender-Specific Transport :

  • Steroid glucuronides (e.g., estradiol, estriol) show higher uptake rates in female hepatocytes, likely due to hormonal regulation of OATP transporters. In contrast, 1-naphthol glucuronide’s uptake remains uncharacterized in gender-specific models .

Energy Dependence: Estradiol-17β-glucuronide uptake is partially sodium-dependent and inhibited by metabolic disruptors (e.g., rotenone), suggesting dual passive and active transport mechanisms. This contrasts with taurocholate, which relies entirely on sodium-dependent transporters .

Biological Activity

1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt is a stable isotope-labeled analog of 1-Naphthol Beta-D-Glucuronide, which is a significant metabolite in the biotransformation of naphthalene derivatives. This compound has been the subject of various studies due to its potential applications in pharmacokinetics, toxicology, and environmental monitoring.

  • Molecular Formula : C16H15O7Na
  • Molecular Weight : 342.28 g/mol
  • CAS Number : 83833-12-9
  • Structure : The structure includes a glucuronic acid moiety attached to a naphthol ring, which plays a crucial role in its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its role as a metabolite. Its biological activities can be summarized as follows:

Case Studies and Experimental Data

  • Study on Metabolism and Excretion :
    • A study conducted by Yokota et al. (1999) demonstrated that 1-Naphthol and its glucuronide conjugates are excreted in urine following naphthalene exposure. The metabolic pathways involved were characterized using isotope-labeled compounds to trace their fate in biological systems .
  • Toxicological Assessments :
    • Research by Daidoji et al. (2003) explored the toxicological profiles of naphthalene metabolites, including glucuronides. The study highlighted how these metabolites could influence liver function and other physiological parameters in animal models .
  • Antioxidant Activity Investigation :
    • A comparative analysis revealed that naphthol derivatives exhibit varying degrees of antioxidant activity, with implications for their use in preventing oxidative damage in cells. Specific attention was given to how glucuronidation affects these properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
MetabolismGlucuronidation pathway for detoxificationYokota et al., 1999
AntioxidantPotential to scavenge free radicalsDaidoji et al., 2003
AntimicrobialInhibition of bacterial growthRedegeld et al., 1988

Table 2: Toxicological Profiles

StudyFindingsModel Organism
Yokota et al., 1999Excretion patterns of metabolitesRats
Daidoji et al., 2003Liver enzyme alterations due to metabolitesMice

Q & A

Q. What are the key considerations for synthesizing 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt with high isotopic purity?

Synthesis involves reacting deuterated 1-naphthol (e.g., 1-Naphthol-D7) with acetobromoglucuronic acid under controlled conditions. Post-reaction, purification via barium hydroxide deacetylation and ion exchange ensures isotopic integrity. Purity is validated using HPLC (>95%) and mass spectrometry to confirm deuterium incorporation .

Q. How is this compound characterized structurally?

Structural confirmation requires nuclear magnetic resonance (NMR) for glucuronide linkage verification and deuterium distribution analysis. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are used to validate molecular weight (C₁₆H₇D₇NaO₈) and functional groups. Elemental analysis ensures stoichiometric accuracy .

Q. What storage conditions are optimal for maintaining stability?

Store at -20°C in anhydrous, light-protected containers to prevent hydrolysis of the glucuronide bond. Room-temperature transportation is permissible for short durations (<72 hours). Stability studies recommend monitoring via HPLC post-reconstitution to detect degradation products .

Q. How is this compound applied in β-glucuronidase activity assays?

It serves as a fluorogenic or chromogenic substrate. Upon enzymatic cleavage, deuterated 1-naphthol is released, detectable via fluorescence (ex/em ~300/450 nm) or colorimetric methods. Optimal assay conditions (pH 5.2, 37°C) minimize non-specific hydrolysis .

Advanced Research Questions

Q. How does deuterium labeling impact enzyme kinetics compared to non-deuterated analogs?

Deuterium introduces isotopic effects (e.g., reduced reaction rates due to C-D bond strength), altering KmK_m and VmaxV_{max}. Comparative studies require parallel assays with non-deuterated 1-naphthol glucuronide to quantify kinetic differences. Computational modeling (e.g., QM/MM) can predict isotopic influences on transition states .

Q. What strategies mitigate interference from endogenous glucuronidases in cell-based assays?

Pre-treat samples with selective inhibitors (e.g., saccharic acid 1,4-lactone) or use knockout cell lines lacking β-glucuronidase. Validate specificity via negative controls (e.g., heat-inactivated enzymes). LC-MS/MS can distinguish deuterated vs. endogenous metabolite signals .

Q. How can batch-to-batch variability in deuterium enrichment affect experimental reproducibility?

Variability arises from incomplete deuteration during synthesis. Ensure consistent isotopic purity (>98% D7) via NMR and MS analysis. For sensitive assays (e.g., tracer studies), normalize results using internal standards or calibrate with certified reference materials .

Q. What are the challenges in quantifying low-abundance deuterated metabolites in complex biological matrices?

Matrix effects (e.g., ion suppression in LC-MS) require optimized extraction protocols (solid-phase extraction, protein precipitation). Use stable isotope dilution assays (SIDA) with deuterated internal standards. High-resolution mass spectrometers (Orbitrap, Q-TOF) enhance specificity for low-concentration analytes .

Q. How can researchers validate the absence of non-enzymatic hydrolysis in long-term incubation studies?

Include negative controls (e.g., substrate incubated without enzyme or at 4°C). Monitor hydrolysis via time-course HPLC. Adjust buffer composition (e.g., 0.1% BSA) to stabilize the compound. Data should show <5% hydrolysis in controls .

Methodological Tables

Q. Table 1. Analytical Methods for Purity Assessment

ParameterMethodCriteriaReference
Isotopic PurityHRMS (ESI+)>98% D7 enrichment
Chemical PurityHPLC (C18 column)>95% (retention time 8.2 min)
Structural Confirmation¹H/¹³C NMRMatch reference spectra

Q. Table 2. Optimized β-Glucuronidase Assay Conditions

ConditionOptimal ValueRationaleReference
pH5.2Matches enzyme active site
Temperature37°CPhysiological relevance
Substrate Conc.0.25 mMBalances sensitivity/cost
Detection MethodFluorescence (λex/λem)Minimizes background noise

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